braZ protein - 136111-25-6

braZ protein

Catalog Number: EVT-1519498
CAS Number: 136111-25-6
Molecular Formula: C7H8O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

braZ protein is typically sourced from cell extracts, particularly those rich in ribosomal activity, such as reticulocytes (immature red blood cells). These extracts are processed to remove endogenous nucleic acids and are supplemented with necessary components for translation, including ribosomes, transfer RNAs, and various initiation factors. The classification of braZ protein falls under the category of cell-free expression systems, which utilize both transcription and translation mechanisms to produce proteins in vitro.

Synthesis Analysis

Methods and Technical Details

The synthesis of braZ protein can be achieved through several methodologies in cell-free systems. The most common methods include:

  • Cell Lysis: Cells are lysed using techniques such as sonication or nitrogen cavitation to release cellular contents while maintaining ribosomal activity.
  • Extract Preparation: The lysate is clarified through centrifugation and treated to remove endogenous nucleic acids. This step is critical to ensure that the reaction environment is conducive to the synthesis of the target protein.
  • Translation Reaction: The prepared extract is supplemented with a suitable template (either messenger RNA or plasmid DNA) along with amino acids and energy sources like adenosine triphosphate.

These steps allow for high yields of the target protein, with variations depending on the source organism and specific conditions used during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of braZ protein involves a complex arrangement of amino acids that contribute to its functional properties. While specific structural data on braZ may not be extensively documented, it generally consists of multiple domains that facilitate interaction with ribosomal machinery during translation. The structural integrity is crucial for its role in binding to ribosomes and facilitating peptide bond formation.

Chemical Reactions Analysis

Reactions and Technical Details

In the context of cell-free systems, braZ protein participates in several key reactions:

  • Initiation of Translation: The binding of messenger RNA to ribosomes marks the start of translation, where initiation factors help assemble the ribosomal subunits.
  • Elongation Phase: During this phase, transfer RNAs bring amino acids to the ribosome, where they are added to the growing polypeptide chain through peptide bonds.
  • Termination: The process concludes when a stop codon on the messenger RNA is reached, leading to the release of the newly synthesized protein.

These reactions are highly regulated and involve various enzymatic activities that ensure accurate translation .

Mechanism of Action

Process and Data

The mechanism by which braZ protein functions involves several coordinated steps:

  1. Binding: The braZ protein binds to ribosomal sites along with other factors necessary for translation.
  2. Peptide Bond Formation: It facilitates the formation of peptide bonds between adjacent amino acids as dictated by the sequence on the messenger RNA.
  3. Regulation: The activity of braZ can be influenced by various factors, including the availability of amino acids and energy substrates, which can modulate translation rates.

Data suggest that specific interactions between braZ and other translational components are essential for efficient protein synthesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

braZ protein exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous solutions under physiological conditions.
  • Stability: Stability can vary depending on environmental conditions such as temperature and pH; optimal conditions are required for maximal activity.
  • Molecular Weight: While specific molecular weight data for braZ may vary based on its source, it generally falls within a range typical for eukaryotic proteins.

These properties are critical for its function in cell-free expression systems .

Applications

Scientific Uses

braZ protein has several applications in scientific research:

  • Protein Production: It is widely used in cell-free systems for producing recombinant proteins, which can be utilized in various biochemical assays.
  • Proteomics: The ability to synthesize proteins rapidly makes it valuable in proteomic studies where large quantities of proteins are required.
  • Functional Studies: Researchers utilize braZ protein in studies aimed at understanding translation mechanisms and protein folding processes.
Introduction to Brazzein (braZ Protein)

Discovery and Natural Occurrence in Pentadiplandra brazzeana

Brazzein, a remarkably potent sweet-tasting protein commonly abbreviated as braZ, was first isolated and characterized in 1994 from the fruit of the West African climbing shrub Pentadiplandra brazzeana Baillon by researchers at the University of Wisconsin–Madison [1] [9]. This plant, native to the Atlantic coastal rainforests of Gabon and Cameroon, produces small, globular fruits (approximately 5 cm in diameter) with a reddish epicarp surrounding three to five seeds embedded in a thick, sweet red pulp [1] [4]. Brazzein is found within the extracellular region of this pulp tissue, where it constitutes approximately 0.05–0.2% of the ripe fruit's weight [4]. It was identified as the second sweet-tasting protein discovered in this species, following the earlier identification of pentadin in 1989 [1]. The fruit is known colloquially as "oubli" (French for "forgotten"), a name derived from local folklore suggesting its taste is so compelling that nursing infants forget their mother's milk once they experience it [1] [8]. Interestingly, while the fruit tastes intensely sweet to humans, bonobos, and monkeys, gorillas possess mutations in their sweetness receptors that prevent them from perceiving brazzein's sweetness, and they do not consume the fruit [1].

Traditional Use in African Communities and Ethnobotanical Significance

For centuries, indigenous communities in Gabon and Cameroon have harvested and consumed Pentadiplandra brazzeana fruit, leveraging its intense sweetness as a natural treat and incorporating it into their traditional foodways [1] [8]. The ethnobotanical significance of P. brazzeana extends beyond mere sustenance; it is embedded in local cultural narratives and practices. The name "oubli" reflects a deeper cultural understanding of the fruit's powerful sensory impact, symbolizing its ability to create a lasting memory of pleasure [1]. While detailed ethnopharmacological records specifically documenting complex medicinal uses of P. brazzeana in its native range are less prominent in the retrieved literature compared to other regional plants, its role as a primary source of natural sweetness in local diets underscores its cultural importance. This significance is further amplified when viewed within the broader context of African diasporic communities. In Afro-Brazilian communities, particularly Quilombos (maroon settlements established by escaped slaves) and practitioners of religions like Candomblé, plants serve dual roles in nutrition, medicine, and spiritual practices. Although P. brazzeana itself is not specifically listed among the most common plants in the Mazagão River community surveys [2] [10], the profound traditional knowledge systems surrounding African medicinal and nutritional plants, where health is understood holistically encompassing physical and spiritual well-being ("axé"), provides the cultural framework within which intensely sweet natural substances like brazzein-bearing fruit were valued [5] [7]. The integration of African plant knowledge into diasporic communities highlights the deep connection between cultural identity and botanical resources [5].

Brazzein as a Model Protein for Non-Carbohydrate Sweetener Research

Brazzein rapidly emerged as a cornerstone molecule in the scientific quest for natural, non-carbohydrate sweeteners following its discovery. Its appeal stems from a confluence of exceptional properties: extraordinary sweetness potency (500-2000 times sweeter than sucrose on a weight basis, depending on the sucrose reference concentration), a clean, sucrose-like taste profile with minimal lingering compared to other sweet proteins like thaumatin, remarkable thermal stability (retaining sweetness after heating at 98°C for 2 hours), and stability across a wide pH range (pH 2.5–8) [1] [9] [3]. Furthermore, as a protein, it is metabolized into amino acids, does not raise blood glucose levels, and contributes negligible calories, making it intrinsically safe for diabetics and relevant for weight management [1] [8]. These properties starkly contrasted with the limitations of many artificial sweeteners (e.g., potential off-tastes, safety concerns) and other less stable sweet proteins, positioning brazzein as an ideal model system [3] [8]. Research focused intensely on understanding its structure-function relationships, particularly the chemical and structural determinants responsible for its interaction with the human sweet taste receptor (T1R2-T1R3 heterodimer), driving fundamental advances in taste physiology and protein engineering [1] [3].

Properties

CAS Number

136111-25-6

Product Name

braZ protein

Molecular Formula

C7H8O3

Synonyms

braZ protein

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